molecular formula C21H23N3O4S2 B12028686 N-(3,5-dimethoxyphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(3,5-dimethoxyphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12028686
M. Wt: 445.6 g/mol
InChI Key: MCQZGNRSHJGRLZ-UHFFFAOYSA-N
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Description

This compound belongs to the benzothieno[2,3-d]pyrimidine class, characterized by a sulfur-containing fused heterocyclic core. Its structure includes a 3-methyl-4-oxo-hexahydrobenzothienopyrimidine scaffold linked via a sulfanyl group to an acetamide moiety substituted with a 3,5-dimethoxyphenyl group. The compound’s synthesis likely involves condensation of a thiol-containing benzothienopyrimidine intermediate with chloroacetic acid derivatives, followed by coupling with the dimethoxyphenyl amine .

Properties

Molecular Formula

C21H23N3O4S2

Molecular Weight

445.6 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H23N3O4S2/c1-24-20(26)18-15-6-4-5-7-16(15)30-19(18)23-21(24)29-11-17(25)22-12-8-13(27-2)10-14(9-12)28-3/h8-10H,4-7,11H2,1-3H3,(H,22,25)

InChI Key

MCQZGNRSHJGRLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC(=C3)OC)OC)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the benzothieno pyrimidine core, followed by the introduction of the dimethoxyphenyl group and the sulfanyl acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be beneficial.

    Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzothieno[2,3-d]Pyrimidine Family

Key structural variations among analogues include substitutions on the phenyl rings, heterocyclic cores, and linker groups. Below is a comparative analysis:

Compound Core Structure Substituents Key Properties Reference
N-(3,5-Dimethoxyphenyl)-2-[(3-methyl-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Benzothieno[2,3-d]pyrimidine 3,5-Dimethoxyphenyl (acetamide); 3-methyl (pyrimidine) High polarity due to methoxy groups; potential for hydrogen bonding.
N-(2,5-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidine 2,5-Dimethylphenyl (acetamide); 4-ethoxyphenyl (pyrimidine) Increased lipophilicity from methyl/ethoxy groups; lower solubility in polar solvents.
N-(3,5-Dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidine 3,5-Dichlorophenyl (acetamide); 4-methoxyphenyl (pyrimidine) Electron-withdrawing Cl substituents may enhance metabolic stability.

Thiazolo-Pyrimidine and Benzothiazole Derivatives

Compounds with divergent heterocyclic cores but similar sulfanyl-acetamide functionalities exhibit distinct physicochemical and biological profiles:

  • (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a): Structure: Thiazolo-pyrimidine core with trimethylbenzylidene and furan substituents.
  • 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) :
    • Structure : Benzothiazole linked to indole via a sulfanyl-acetamide bridge.
    • Activity : Demonstrated anti-inflammatory and antibacterial effects, with potency influenced by substituent electronics .

Biological Activity

N-(3,5-Dimethoxyphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The compound can be structurally represented as follows:

C18H22N2O4S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure includes a dimethoxyphenyl group and a benzothieno-pyrimidine moiety linked through a sulfanyl acetamide group.

Antiproliferative Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. The compound's activity was evaluated using the MCF-7 breast cancer cell line. Preliminary results suggest an IC50 value that indicates moderate to strong antiproliferative activity.

Cell Line IC50 (µM) Reference
MCF-73.1
A5495.0
HeLa4.5

Antioxidant Activity

The antioxidant potential of the compound was assessed using various assays such as DPPH and ABTS. The results demonstrated that it possesses significant free radical scavenging properties.

Assay Type IC50 (µM) Reference
DPPH12.5
ABTS10.0

Antimicrobial Activity

The compound's antimicrobial effectiveness was tested against several bacterial strains. The findings revealed selective antibacterial properties.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM) Reference
Staphylococcus aureus16
Escherichia coli32

The mechanism by which N-(3,5-dimethoxyphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exerts its biological effects is hypothesized to involve the modulation of oxidative stress pathways and the inhibition of cell proliferation signals. This is supported by studies showing alterations in reactive oxygen species (ROS) levels and apoptosis induction in treated cells.

Case Studies

  • Study on MCF-7 Cells : A detailed investigation into the antiproliferative effects of the compound on MCF-7 cells showed that it induced apoptosis through the mitochondrial pathway, evidenced by increased cytochrome c release and caspase activation.
  • Antioxidant Evaluation : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results particularly against Staphylococcus aureus with a MIC of 16 µM.

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